1-Oxa-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
1-Oxa-6-azaspiro[34]octane hydrochloride is a heterocyclic compound that features a spiro structure, which includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-6-azaspiro[3.4]octane hydrochloride typically involves the annulation of a cyclopentane ring or a four-membered ring. One common method includes the reaction of a suitable amine with an epoxide under controlled conditions to form the spiro compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-6-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
1-Oxa-6-azaspiro[3.4]octane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can act as a nucleophile, interacting with electrophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-7-azaspiro[3.4]octane
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
1-Oxa-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
1-oxa-7-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-7-5-6(1)2-4-8-6;/h7H,1-5H2;1H |
InChI Key |
VJMVWHRPDYTCNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCO2.Cl |
Origin of Product |
United States |
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